N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-aminopyridine with α-bromoketones under different conditions . The reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage, resulting in the formation of the desired amide . Another method involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination, which does not require a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the imidazo[1,2-a]pyridine scaffold.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, leading to altered biological activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine scaffold and exhibit comparable biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core but differ in the substituents.
Uniqueness
N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the chloro and trifluoroacetamide groups, which enhance its chemical stability and biological activity . These functional groups make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H5ClF3N3O |
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Molecular Weight |
263.60 g/mol |
IUPAC Name |
N-(8-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H5ClF3N3O/c10-5-2-1-3-16-4-6(14-7(5)16)15-8(17)9(11,12)13/h1-4H,(H,15,17) |
InChI Key |
VTPQRBUBDIYURB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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